molecular formula C16H20N8O2 B4562850 N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B4562850
M. Wt: 356.38 g/mol
InChI Key: BSAJZDLPGBDJAT-UHFFFAOYSA-N
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Description

N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that combines a pyrazole ring with a triazolo[1,5-a]pyrimidine moiety, making it a valuable scaffold for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves a one-pot reaction of 3-amino-1H-1,2,4-triazole with dimethyl acetylenedicarboxylate and aryl aldehydes using silica sodium carbonate as a solid base catalyst .

Industrial Production Methods

Industrial production of this compound may leverage scalable microwave-mediated synthesis due to its efficiency and eco-friendliness. The broad substrate scope and good functional group tolerance make this method suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to achieve desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of N2-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, and functions as an inverse agonist for RORγt . These interactions disrupt normal cellular processes, leading to therapeutic effects in various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE stands out due to its unique combination of a pyrazole ring with a triazolo[1,5-a]pyrimidine moiety, which imparts distinct biological activities and makes it a versatile scaffold for drug discovery.

Properties

IUPAC Name

N-[1-ethyl-3-(2-methylpropylcarbamoyl)pyrazol-4-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O2/c1-4-23-9-11(12(21-23)14(25)18-8-10(2)3)19-15(26)13-20-16-17-6-5-7-24(16)22-13/h5-7,9-10H,4,8H2,1-3H3,(H,18,25)(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAJZDLPGBDJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NCC(C)C)NC(=O)C2=NN3C=CC=NC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 2
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
Reactant of Route 6
N~2~-{1-ETHYL-3-[(ISOBUTYLAMINO)CARBONYL]-1H-PYRAZOL-4-YL}[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

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